

# Introduction: Targeting Mitotic Regulation in Oncology

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

**Cat. No.:** B1451051

[Get Quote](#)

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.<sup>[7][8]</sup> Their overexpression or amplification is a common feature in many human tumors, making them attractive targets for cancer therapy.<sup>[7][8][9]</sup> GSK1070916 is a novel, potent, and highly selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.<sup>[6][7][8]</sup> This guide provides a detailed overview of its chemical properties, mechanism of action, biological activity, and clinical development status, offering valuable insights for researchers and drug development professionals in the field of oncology.

## Chemical Structure and Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.<sup>[8]</sup> Its structure is key to its high affinity and selectivity for the ATP-binding pockets of Aurora B and C kinases.

| Property          | Value                                                                                            | Source                                                      |
|-------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 942918-07-2                                                                                      | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Molecular Formula | C30H33N7O                                                                                        | <a href="#">[5]</a>                                         |
| Molecular Weight  | 507.63 g/mol                                                                                     | <a href="#">[5]</a> <a href="#">[10]</a>                    |
| IUPAC Name        | 1-((3-(4-((2,6-difluorophenyl)methoxy)pyridin-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethan-1-one | Not directly available in search results                    |
| Synonyms          | GSK-1070916A, compound 17k                                                                       | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a> |
| Solubility        | DMSO: 100 mg/mL                                                                                  | <a href="#">[5]</a>                                         |

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of GSK1070916.

## Mechanism of Action: A Deep Dive into Aurora B/C Inhibition

GSK1070916 functions as a reversible and ATP-competitive inhibitor, with a marked selectivity for Aurora B and Aurora C over Aurora A.[\[10\]](#)[\[11\]](#)[\[12\]](#) This selectivity is crucial, as Aurora A and B have distinct roles in mitosis, and off-target inhibition can lead to different cellular phenotypes and toxicities.

## Kinetics and Binding Affinity:

A distinguishing feature of GSK1070916 is its exceptionally long residence time on the target enzymes, particularly Aurora B.[\[8\]](#)[\[11\]](#) This is characterized by a very slow dissociation rate, leading to sustained inhibition.

| Kinase Target   | Ki* (nM)    | Dissociation Half-Life (min) | Selectivity vs. Aurora A |
|-----------------|-------------|------------------------------|--------------------------|
| Aurora B-INCENP | 0.38 ± 0.29 | >480                         | ~1300-fold               |
| Aurora C-INCENP | 1.5 ± 0.4   | 270 ± 28                     | ~340-fold                |
| Aurora A-TPX2   | 490 ± 60    | Not time-dependent           | 1                        |

Data compiled from Portland Press.[\[11\]](#)

The time-dependent inhibition of Aurora B and C is a key characteristic of GSK1070916.[\[11\]](#) This prolonged duration of action at the molecular level may contribute to its potent anti-proliferative effects in cancer cells.



[Click to download full resolution via product page](#)

Caption: Competitive Inhibition of Aurora B/C by GSK1070916 and Downstream Effects.

## Biological Activity and Anti-Tumor Efficacy

The potent and selective inhibition of Aurora B/C by GSK1070916 translates into significant anti-proliferative activity across a wide range of human cancer cell lines.

### In Vitro Cellular Effects:

- Broad Anti-proliferative Activity: GSK1070916 inhibits the proliferation of over 100 tumor cell lines with a median EC50 of 8 nM.[\[10\]](#)

- Mechanism-Specific Potency: A significant decrease in potency is observed in non-dividing, normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[7][10]
- Cell Cycle Effects: Unlike many mitotic inhibitors that cause a G2/M arrest, cells treated with GSK1070916 do not arrest in mitosis. Instead, they fail to undergo proper cytokinesis, leading to polyploidy and eventual apoptosis.[7][10]
- Biomarker Modulation: Treatment with GSK1070916 leads to a dose-dependent inhibition of phosphorylation of histone H3 at serine 10, a specific substrate of Aurora B.[7][10] This serves as a reliable pharmacodynamic biomarker of target engagement.

## In Vivo Preclinical Studies:

In human tumor xenograft models, GSK1070916 has demonstrated significant anti-tumor activity.[7][8][10] Administration of the compound in mice led to dose-dependent inhibition of histone H3 phosphorylation in tumor tissues and resulted in tumor regression in models of breast, colon, lung, and leukemia cancers.[7][8][10]

## Clinical Development

GSK1070916 has been evaluated in a Phase I clinical trial.

- Study NCT01118611: A dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[13] Patients received the drug intravenously on a 5-day on, 16-day off schedule.[13] The study aimed to determine the maximum tolerated dose and a recommended Phase II dose.[13]

## Experimental Protocols

### Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for assessing the inhibitory activity of compounds like GSK1070916 against Aurora kinases.

Objective: To determine the IC50 value of GSK1070916 for Aurora A, B, and C.

**Materials:**

- Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes.
- Fluorescently labeled peptide substrate (e.g., Aurora Sox peptide).
- ATP.
- GSK1070916 stock solution (in DMSO).
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT).
- 384-well microplates.
- Fluorescence polarization plate reader.

**Procedure:**

- Prepare serial dilutions of GSK1070916 in assay buffer.
- In a 384-well plate, add the kinase, fluorescent peptide substrate, and the GSK1070916 dilution.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach equilibrium.[\[10\]](#)
- Read the plate using a fluorescence polarization plate reader.
- Calculate the percent inhibition for each concentration of GSK1070916 relative to controls (no inhibitor and no enzyme).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for an In Vitro Fluorescence Polarization Kinase Inhibition Assay.

## Conclusion and Future Directions

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a unique kinetic profile characterized by a long target residence time. Its broad anti-proliferative activity in vitro and significant anti-tumor effects in preclinical models established it as a promising therapeutic candidate.[7][8] While the results of its Phase I trial will be informative for the future of this specific molecule, the detailed understanding of its mechanism of action provides a valuable framework for the development of next-generation Aurora kinase inhibitors. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to Aurora B/C inhibition and exploring rational combination therapies to overcome potential resistance mechanisms.[14]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Sigma Aldrich 1-(2-Chloro-5-methylpyridin-3-yl)ethanone 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. 885223-64-3|1-(2-Chloro-5-methylpyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. a2bchem.com [a2bchem.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. selleckchem.com [selleckchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. massivebio.com [massivebio.com]
- To cite this document: BenchChem. [Introduction: Targeting Mitotic Regulation in Oncology]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1451051#cas-number-885223-64-3-properties-and-structure\]](https://www.benchchem.com/product/b1451051#cas-number-885223-64-3-properties-and-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)